molecular formula C13H15F3N2O4S B2993617 1-(methylsulfonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1428364-89-9

1-(methylsulfonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No.: B2993617
CAS No.: 1428364-89-9
M. Wt: 352.33
InChI Key: LARVZECSBFOGED-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H15F3N2O4S and its molecular weight is 352.33. The purity is usually 95%.
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Scientific Research Applications

Novel Insecticidal Applications

A study highlights the synthesis of a related compound, flubendiamide, which exhibits strong insecticidal activity against lepidopterous pests. This research underscores the unique chemical structure and the potential novel mode of action that distinguishes it from existing commercial insecticides, providing insights into its application in integrated pest management programs (Tohnishi et al., 2005).

Polymerization and Material Science

Another study explores the polymerization of N-(methanesulfonyl)azetidine to form a polymer with sulfonyl groups incorporated into the backbone, suggesting applications in material science, particularly in creating new polymeric materials with unique properties (Reisman et al., 2020).

Synthetic Chemistry

Research on the multicomponent reaction involving amines, acetylenic compounds, and arylsulfonyl isocyanates demonstrates the synthesis of arylsulfonamides and azetidine-2,4-diones. This study provides valuable insights into synthetic routes for creating novel compounds, which could have implications in developing new therapeutic agents (Alizadeh & Rezvanian, 2008).

Enzyme Inhibition

A paper discussing the synthesis of sulfonamide inhibitors of serine, cysteine, and threonine proteases touches upon the relevance of such compounds in therapeutic contexts, particularly in targeting enzymes involved in various diseases. This research could guide the design of new inhibitors with improved specificity and efficacy (Powers et al., 2002).

Cardiac Electrophysiological Activity

Investigations into N-substituted-4-(1H-imidazol-1-yl)benzamides, which share structural similarities with the compound , reveal their potential as selective class III antiarrhythmic agents. This suggests possible applications in developing treatments for arrhythmias, highlighting the compound's relevance in medicinal chemistry (Morgan et al., 1990).

Properties

IUPAC Name

1-methylsulfonyl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O4S/c1-23(20,21)18-7-10(8-18)12(19)17-6-9-2-4-11(5-3-9)22-13(14,15)16/h2-5,10H,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARVZECSBFOGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.